molecular formula C8H7BO5 B8113799 3-(Dihydroxyboranyl)-5-formylbenzoic acid

3-(Dihydroxyboranyl)-5-formylbenzoic acid

Cat. No.: B8113799
M. Wt: 193.95 g/mol
InChI Key: OBQUTESVSLSJTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dihydroxyboranyl)-5-formylbenzoic acid is an organoboron compound characterized by the presence of a boronic acid group and a formyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(dihydroxyboranyl)-5-formylbenzoic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to couple an aryl halide with a boronic acid derivative . The reaction conditions generally include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Dihydroxyboranyl)-5-formylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Palladium catalyst, potassium carbonate, and toluene or ethanol as solvent.

Major Products:

    Oxidation: 3-(Dihydroxyboranyl)-5-carboxybenzoic acid.

    Reduction: 3-(Dihydroxyboranyl)-5-hydroxymethylbenzoic acid.

    Substitution: Various aryl or vinyl-substituted benzoic acids.

Scientific Research Applications

3-(Dihydroxyboranyl)-5-formylbenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(dihydroxyboranyl)-5-formylbenzoic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and drug delivery systems. The boronic acid group can interact with cis-diols in biological molecules, forming stable complexes that can be used for targeted delivery or diagnostic purposes .

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the formyl group, making it less versatile in certain synthetic applications.

    3-Aminophenylboronic Acid: Contains an amino group instead of a formyl group, leading to different reactivity and applications.

    4-Formylphenylboronic Acid:

Uniqueness: 3-(Dihydroxyboranyl)-5-formylbenzoic acid is unique due to the presence of both a boronic acid group and a formyl group on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-borono-5-formylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-4,13-14H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQUTESVSLSJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(=O)O)C=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.95 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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